3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide
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Overview
Description
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that belongs to the class of alpha amino acid amides This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a thieno[3,4-c]pyrazol moiety
Preparation Methods
The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazol moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step typically involves a substitution reaction where a methoxyphenyl group is introduced to the thieno[3,4-c]pyrazol core.
Attachment of the cyclohexyl group: This can be done through a coupling reaction, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Formation of the propanamide group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Coupling Reactions: Reactions such as Suzuki–Miyaura coupling can be used to attach different groups to the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can be compared with other similar compounds, such as:
N~2~-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar core structure but differs in the substituents attached to it.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-27-17-10-8-16(9-11-17)24-21(18-13-28(26)14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h8-11,15H,2-7,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNUWJDMATFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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